molecular formula C7H7F2NO2S B2567193 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride CAS No. 2356085-34-0

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride

Cat. No.: B2567193
CAS No.: 2356085-34-0
M. Wt: 207.19
InChI Key: FMVRYFUTWSJKLW-UHFFFAOYSA-N
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Description

“2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride” is a chemical compound with the CAS Number: 2356085-34-0 . It has a molecular weight of 207.2 and its IUPAC name is 2-(2-fluoropyridin-3-yl)ethane-1-sulfonyl fluoride . The compound is stored at temperatures below -10°C and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7F2NO2S/c8-7-6 (2-1-4-10-7)3-5-13 (9,11)12/h1-2,4H,3,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 207.2 , a physical form of oil , and storage temperatures below -10°C .

Scientific Research Applications

Fluorinated Compounds for Medical Imaging

"2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride" is instrumental in the synthesis of fluorine-18 labeled fluoropyridines for Positron Emission Tomography (PET) imaging. The stability and efficiency of fluorine-18 incorporation into specific positions of pyridine rings enhance the potential of radiotracers in medical diagnostics. Techniques employing diaryliodonium salts and specific fluorination reactions are critical for developing more stable and reliable imaging agents (Carroll et al., 2007).

Development of Fluorinated Pharmaceuticals and Agrochemicals

The molecule plays a vital role in the synthesis of fluorinated heterocycles, which are foundational in the creation of new pharmaceuticals and agrochemical products. By facilitating the introduction of fluorine atoms into organic compounds, it enables the development of molecules with enhanced biological activity, stability, and bioavailability. Specific methods for creating diverse fluorinated structures are pivotal for advancing drug discovery and agricultural chemical development (Wu et al., 2017).

Environmental and Health Impacts of Fluorinated Compounds

Research also encompasses the environmental and health impacts of fluorinated compounds, including their persistence and bioaccumulation. Studies on the concentrations of various fluorinated chemicals in human and environmental samples highlight the widespread exposure and potential health implications, underscoring the importance of understanding and managing the use of fluorinated compounds in consumer products (Kannan et al., 2004).

Innovative Fluorination Techniques

Advancements in fluorination techniques, such as oxidative aliphatic C-H fluorination catalyzed by manganese porphyrins, demonstrate the evolving methods for efficiently introducing fluorine atoms into organic molecules. These innovations are crucial for simplifying the synthesis of fluorinated compounds, enhancing their applicability in various scientific and industrial contexts (Liu et al., 2012).

Safety and Hazards

The safety information for “2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride” includes several hazard statements: H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(2-fluoropyridin-3-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVRYFUTWSJKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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